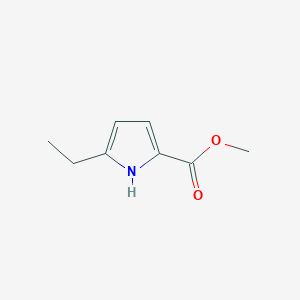

methyl 5-ethyl-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

methyl 5-ethyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C8H11NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h4-5,9H,3H2,1-2H3 |

InChI Key |

UXKDYHNTCFSRCF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(N1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Ethyl 1h Pyrrole 2 Carboxylate and Analogous Pyrrole 2 Carboxylates

Classical Cyclization Approaches to Pyrrole (B145914) Ring Formation

Traditional methods for pyrrole synthesis often rely on the condensation of acyclic precursors to form the heterocyclic ring. These methods, while established, sometimes face limitations such as harsh reaction conditions. rgmcet.edu.inresearchgate.net

Knorr Pyrrole Synthesis and its Contemporary Adaptations

The Knorr pyrrole synthesis is a widely recognized reaction for preparing substituted pyrroles. wikipedia.orgsynarchive.com The fundamental process involves the reaction between an α-amino-ketone and a compound containing an electron-withdrawing group, such as an ester, positioned alpha to a carbonyl group. wikipedia.org A significant challenge in this synthesis is the inherent instability and tendency of α-aminoketones to self-condense. To overcome this, they are typically generated in situ. A common method involves the reduction of an α-oximino-ketone using zinc dust in acetic acid. wikipedia.orgyoutube.com

The mechanism of the Knorr synthesis commences with the condensation of the amine and the ketone to form an imine. This is followed by tautomerization to an enamine, subsequent cyclization, the elimination of a water molecule, and finally, isomerization to yield the aromatic pyrrole ring. wikipedia.org

Table 1: Key Features of the Knorr Pyrrole Synthesis

| Feature | Description |

| Reactants | α-amino-ketone and a β-ketoester (or similar compound with an activated methylene (B1212753) group). wikipedia.org |

| Catalyst/Reagent | Typically zinc and acetic acid are used to reduce the oxime precursor to the amine in situ. wikipedia.org |

| Conditions | The reaction can often proceed at room temperature and can be exothermic. wikipedia.org |

| Key Intermediate | An enamine is a crucial intermediate that undergoes cyclization. wikipedia.org |

Contemporary adaptations have expanded the scope of the Knorr synthesis. For instance, the use of different β-ketoesters and α-amino ketones allows for the synthesis of a variety of substituted pyrroles. wikipedia.org A regioselective formation of ethyl pyrrole-2-carboxylates has been achieved through the reductive condensation of enaminones and ethyl 2-oximinoacetoacetate. researchgate.net Furthermore, a catalytic version of the Knorr pyrrole synthesis has been developed, enabling the dehydrogenative coupling of amino alcohols with keto esters mediated by a manganese catalyst, producing hydrogen as a byproduct. organic-chemistry.org

Paal-Knorr Reaction and Related Protocols

The Paal-Knorr synthesis provides a valuable route to substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a 1,4-diketone with a primary amine or ammonia (B1221849), typically under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The addition of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org Using ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) yields the N-unsubstituted pyrrole. wikipedia.org

The mechanism of the Paal-Knorr pyrrole synthesis involves the attack of the amine on one of the carbonyl groups to form a hemiaminal. wikipedia.org Subsequent attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to form the final pyrrole product. wikipedia.org In-situ Fourier transform infrared (FTIR) spectroscopy studies have helped to identify the hemiacetal amine intermediate and understand the reaction kinetics, confirming that the ring-formation step is rate-determining. alfa-chemistry.comnih.gov

Table 2: General Scope of the Paal-Knorr Pyrrole Synthesis

| Substituent Position | Possible Groups |

| R1 (Nitrogen) | H, aryl, alkyl, amino, or hydroxyl. wikipedia.org |

| R2, R5 (Ring Carbons) | H, aryl, or alkyl. wikipedia.org |

| R3, R4 (Ring Carbons) | H, aryl, alkyl, or an ester. wikipedia.org |

Numerous modifications have been developed to improve the efficiency and environmental friendliness of the Paal-Knorr synthesis. These include the use of various Brønsted or Lewis acid catalysts and greener methodologies. rgmcet.edu.inmdpi.com For example, L-proline has been used to catalyze the synthesis of highly substituted pyrroles. rsc.org Additionally, enzyme-catalyzed Paal-Knorr reactions, using α-amylase, have been developed for the synthesis of N-substituted pyrroles under mild conditions. nih.gov

Hantzsch Pyrrole Synthesis Variations

The Hantzsch pyrrole synthesis is another classical method that provides access to substituted pyrroles. wikipedia.org This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.net The resulting pyrroles are particularly useful in total synthesis as the carbonyl groups can be converted into various other functional groups. wikipedia.org

The proposed mechanism begins with the reaction of the amine with the β-ketoester to form an enamine intermediate. wikipedia.orgquimicaorganica.org This enamine then attacks the α-haloketone. Following the loss of water and intramolecular cyclization, the final pyrrole is formed. wikipedia.org An alternative pathway suggests a nucleophilic substitution of the halide by the enamine. wikipedia.org

Recent advancements have focused on developing more efficient and environmentally benign variations of the Hantzsch synthesis. thieme-connect.com These include organocatalytic approaches using 1,4-diazabicyclo[2.2.2]octane (DABCO) in water, as well as solid-phase syntheses. thieme-connect.comnih.gov The use of continuous flow chemistry has also been shown to produce substituted pyrroles rapidly and with potentially higher yields by eliminating the need for intermediate work-up and purification. wikipedia.org

Modern Catalytic Strategies for Pyrrole-2-carboxylate Assembly

Modern synthetic methods are increasingly turning to transition metal catalysis to achieve higher efficiency, selectivity, and atom economy in the synthesis of pyrrole-2-carboxylates. rawdatalibrary.net These catalytic cycloaddition reactions offer advantages such as milder reaction conditions and regioselectivity. rawdatalibrary.net

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal-catalyzed reactions, including [3+2], [4+1], and [2+2+1] cycloadditions, are powerful tools for constructing the pyrrole skeleton. rawdatalibrary.net Various transition metals, including rhodium, zinc, palladium, ruthenium, and iron, have been employed to catalyze the synthesis of pyrroles from a range of starting materials. rawdatalibrary.netorganic-chemistry.orgorganic-chemistry.orgelsevierpure.comresearchgate.net For instance, dienyl azides can be converted to substituted pyrroles at room temperature using zinc iodide or rhodium catalysts. organic-chemistry.org

Gold catalysts, in particular, have emerged as versatile tools in the synthesis of substituted pyrroles. nih.govnih.gov Gold(I)-catalyzed reactions have been shown to proceed via various pathways, including formal [3+2] cycloadditions. nih.gov For example, the reaction of alkynyl thioethers with isoxazoles in the presence of a gold(I) catalyst regioselectively yields 3-sulfenylated pyrroles. nih.gov This approach is notable for its convergent and modular nature, tolerating a range of functional groups. nih.gov

Another innovative gold-catalyzed method involves the reaction of oximes and alkynes to produce highly substituted pyrroles. nih.gov In this process, a cationic gold(I) species activates multiple steps, including the initial formation of an O-vinyloxime, followed by tautomerization, a rawdatalibrary.netrawdatalibrary.net-sigmatropic rearrangement, and a cyclodehydration cascade to afford the pyrrole product. nih.gov Gold catalysts have also been utilized in cascade reactions of skipped diynes and pyrroles to construct more complex cyclohepta[b]pyrrole (B8667514) scaffolds. acs.org

Palladium-Mediated Cyclizations

Palladium catalysis has proven to be a powerful tool for the construction of pyrrole rings. One notable method involves the Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with unprotected primary amines. mdpi.com This "one-pot" cascade reaction proceeds through enamine formation, followed by an aza-Wacker-type cyclization. mdpi.com The process is efficient, tolerates a diverse range of substrates, and utilizes molecular oxygen as the terminal oxidant, affording highly substituted pyrroles in moderate to excellent yields under mild conditions. mdpi.com

A proposed mechanism for this transformation involves the initial formation of an enamine, which then coordinates with the Pd(II) catalyst. mdpi.com Subsequent intramolecular aminopalladation, followed by β-hydride elimination and tautomerization, leads to the aromatic pyrrole product and regenerates the active palladium catalyst. mdpi.com This catalytic cycle highlights the versatility of palladium in orchestrating complex bond-forming sequences.

| Catalyst | Reactants | Oxidant | Conditions | Yield | Ref |

| Pd(TFA)₂ | α-alkenyl-dicarbonyl compounds, primary amines | O₂ | Mild | Moderate to excellent | mdpi.com |

| Pd(OAc)₂ | 2-alkenyl-1,3-dicarbonyl compounds, primary amines | - | 60 °C, 16 h | 48% | mdpi.com |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of pyrrole derivatives. One-pot methods for the synthesis of pyrrole-2-carboxylates and -carboxamides have been developed from enones and glycine (B1666218) esters or amides. acs.orgnih.gov The key step in this process is an electrocyclic ring closure of an in-situ generated intermediate, followed by oxidation. acs.orgnih.gov This oxidation can be achieved using stoichiometric oxidants like DDQ or through a catalytic amount of copper(II) with air as the stoichiometric oxidant. acs.org This method is tolerant of a wide array of functional groups. acs.org

Another copper-catalyzed approach involves the synthesis of highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines using a heterogeneous copper on carbon (Cu/C) catalyst under neat heating conditions. rsc.org This methodology can also be performed as a one-pot reaction starting from the in-situ formation of the 3,6-dihydro-1,2-oxazine via a hetero Diels-Alder reaction. rsc.org Furthermore, copper-catalyzed multicomponent reactions of alkynyl ketones, amines, and isocyanoacetates provide a direct route to polysubstituted pyrroles. acs.org The use of copper catalysts is also prominent in the Clauson-Kaas synthesis of N-substituted pyrroles from amines and 2,5-dimethoxytetrahydrofuran (B146720) in water, offering an environmentally friendly approach. nih.gov

| Catalyst | Reactants | Key Features | Yield | Ref |

| Cu(II) acetate | Enones, glycine esters/amides | One-pot, electrocyclization/oxidation | Moderate to high | acs.orgnih.gov |

| Cu/C (heterogeneous) | 3,6-dihydro-1,2-oxazines | Neat heating, one-pot from dienes | Good | rsc.org |

| Copper | Alkynyl ketones, amines, isocyanoacetates | Three-component reaction | Good to excellent | acs.org |

| Copper Nitrate | Amines, 2,5-dimethoxytetrahydrofuran | Clauson-Kaas reaction in water | 71-96% | nih.gov |

Visible-Light Photoredox Catalysis in Pyrrole Formation

Visible-light photoredox catalysis has gained significant traction as a green and sustainable synthetic tool. rsc.org This approach utilizes the energy of visible light to initiate organic transformations via single-electron transfer (SET) processes, often mediated by photocatalysts such as ruthenium or iridium complexes, or organic dyes. nih.govacs.org In the context of pyrrole synthesis, photoredox catalysis enables C-H functionalization and the formation of C-N bonds under exceptionally mild conditions. rsc.org

For instance, a metal-free method for the C-H sulfonamidation of pyrroles has been developed using an acridinium (B8443388) dye as the photocatalyst and oxygen as the terminal oxidant. rsc.org The excited state of the photocatalyst oxidizes the pyrrole to its radical cation, which is then trapped by a sulfonamide anion. rsc.org This reaction is highly selective for pyrroles due to the specific oxidation potential of the photocatalyst. rsc.org While direct synthesis of methyl 5-ethyl-1H-pyrrole-2-carboxylate using this method is not explicitly detailed, the principles can be applied to the functionalization of pre-existing pyrrole rings. Furthermore, visible light has been shown to induce the disproportionation of pyrrole derivatives, generating radical anions capable of reducing aryl halides for subsequent coupling reactions, all without the need for an external photocatalyst. esf.edu

| Photocatalyst | Reaction Type | Key Features | Yield | Ref |

| 9-mesityl-10-methylacridinium | C-H Sulfonamidation | Metal-free, O₂ as oxidant | 10-99% | rsc.org |

| None (photocatalyst-free) | Aryl Halide Reduction | Photoinduced disproportionation | Good | esf.edu |

Atom-Economical and Multicomponent Synthesis Techniques

In the quest for more sustainable and efficient chemical processes, atom-economical and multicomponent reactions have become increasingly important. These strategies aim to maximize the incorporation of all starting material atoms into the final product, often through one-pot procedures that minimize waste and simplify purification.

One-Pot Synthetic Routes to Functionalized Pyrrole-2-carboxylates

One-pot syntheses offer significant advantages in terms of efficiency and resource utilization. Several one-pot methods for preparing pyrrole-2-carboxylates have been developed. For example, the reaction of β-nitroacrylates with primary amines under acidic heterogeneous conditions provides a straightforward route to pyrrole-2-carboxylate derivatives. rsc.org This process involves a sequence of Michael addition, ring opening of a ketal, and subsequent cyclization-aromatization. rsc.org

Another versatile one-pot approach involves the silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimides, followed by oxidation, to yield pyrrolo[3,4-c]pyrrole-1,3-diones. These intermediates can then be readily converted to polysubstituted pyrroles. chemistryviews.org Additionally, a one-pot synthesis of substituted pyrroles from α-diazocarbonyl compounds has been described, proceeding through the in-situ formation of dihydrofuran intermediates that react with primary amines. nih.gov A notable one-pot synthesis of ethyl 5-methylpyrrole-2-carboxylate itself has been reported from the reaction of diethyl acetamidomalonate and 1,4-dichloro-2-butyne (B41282) in the presence of excess sodium ethoxide, proceeding through a postulated butatriene intermediate. lookchem.com

| Starting Materials | Key Intermediates/Reaction Type | Yield | Ref |

| β-nitroacrylates, primary amines | Michael addition, cyclization-aromatization | Good | rsc.org |

| Aldehydes, N-alkyl maleimides | Ag(I)-catalyzed 1,3-dipolar cycloaddition | Good to excellent | chemistryviews.org |

| α-diazocarbonyl compounds, primary amines | Dihydrofuran intermediates | Good | nih.gov |

| Diethyl acetamidomalonate, 1,4-dichloro-2-butyne | Butatriene intermediate | 30-45% | lookchem.com |

Annulation Reactions Utilizing Diverse Precursors

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful strategy for constructing heterocyclic systems. A novel silver-catalyzed [3+2] annulation reaction between 2H-azirines and CF₃-imidoyl sulfoxonium ylides has been developed for the synthesis of trifluoromethyl-substituted pyrroles. acs.orgacs.org In this transformation, the ylide acts as a C2 synthon, reacting with the 2H-azirine to form the pyrrole ring. acs.orgacs.org

Cascade annulation reactions provide a highly efficient means of building molecular complexity in a single operation. For instance, a diastereoselective synthesis of pyranopyrazole scaffolds has been achieved through a cascade reaction involving chalcone (B49325) epoxides. nih.govnih.gov While not directly yielding pyrroles, this demonstrates the power of cascade annulations in heterocyclic synthesis. More directly relevant is the palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds and primary amines, which as previously mentioned, is a highly effective method for pyrrole synthesis. mdpi.com

| Reaction Type | Precursors | Catalyst | Key Features | Ref |

| [3+2] Annulation | 2H-azirines, CF₃-imidoyl sulfoxonium ylides | Silver | Access to CF₃-substituted pyrroles | acs.orgacs.org |

| [4+1] Annulation | α-alkenyl-dicarbonyl compounds, primary amines | Palladium | "One-pot" cascade, high regioselectivity | mdpi.com |

Synthetic Routes Employing Specific Starting Materials

The choice of starting materials is often dictated by their commercial availability, cost, and the desired substitution pattern on the final pyrrole ring. A variety of starting materials have been successfully employed in the synthesis of this compound and its analogs.

The classical Knorr pyrrole synthesis and its variations remain a cornerstone of pyrrole chemistry. A regioselective formation of ethyl pyrrole-2-carboxylates can be achieved through the reductive condensation of enaminones and ethyl 2-oximinoacetoacetate. researchgate.net The Paal-Knorr synthesis, involving the condensation of a 1,4-dicarbonyl compound with an amine, is another fundamental and widely used method. researchgate.net

A straightforward synthesis of ethyl pyrrole-2-carboxylate involves the acylation of pyrrole with trichloroacetyl chloride, followed by reaction with sodium ethoxide. orgsyn.org The synthesis of N-substituted pyrroles is often accomplished via the Clauson-Kaas reaction, which utilizes 2,5-dimethoxytetrahydrofuran as a key precursor that reacts with primary amines under acidic or transition-metal-catalyzed conditions. nih.gov The synthesis of pyrrole-2-carbaldehyde derivatives, which can be further elaborated, has been achieved through an iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. organic-chemistry.org

| Starting Materials | Reaction Name/Type | Key Reagents | Product Type | Ref |

| Enaminones, ethyl 2-oximinoacetoacetate | Knorr-type condensation | Reductive conditions | Ethyl pyrrole-2-carboxylates | researchgate.net |

| Pyrrole | Acylation/alkoxide reaction | Trichloroacetyl chloride, NaOEt | Ethyl pyrrole-2-carboxylate | orgsyn.org |

| Primary amines, 2,5-dimethoxytetrahydrofuran | Clauson-Kaas synthesis | Acid or transition metal catalyst | N-substituted pyrroles | nih.gov |

| Aryl methyl ketones, arylamines, acetoacetate esters | Oxidative annulation | I₂/Cu catalyst, O₂ | Pyrrole-2-carbaldehydes | organic-chemistry.org |

Derivations from β-Nitroacrylates and Amines

A highly efficient, one-pot methodology has been developed for the synthesis of pyrrole-2-carboxylate derivatives utilizing ketal-functionalized β-nitroacrylates and primary amines. rsc.orgrsc.orgfao.org This approach proceeds under acidic heterogeneous conditions and represents a significant advancement over previous methods that often required high temperatures, inert atmospheres, and hazardous reagents. rsc.org

The reaction mechanism is proposed to initiate with a Michael addition of a primary amine to the β-nitroacrylate. rsc.org This is followed by an acid-catalyzed opening of the 1,3-dioxolane (B20135) ring and a subsequent cyclization-aromatization sequence to furnish the final pyrrole product. rsc.org This method is notable for its good to excellent yields (53-75%) and its tolerance of both aliphatic and aromatic amines, as well as various substituents on the β-nitroacrylate starting material. rsc.org

Table 1: Synthesis of Trisubstituted Pyrroles from β-Nitroacrylates and Amines rsc.org

| Entry | R¹ | R² | R³ | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | H | Me | Ph | 6aa | 68 |

| 2 | H | Me | 4-Me-C₆H₄ | 6ab | 65 |

| 3 | H | Me | 4-Cl-C₆H₄ | 6ac | 71 |

| 4 | Me | Me | Ph | 6ba | 75 |

| 5 | Me | Me | 4-Me-C₆H₄ | 6bb | 70 |

| 6 | Ph | Me | Ph | 6da | 64 |

Reaction conditions: Amberlyst 15, 2-MeTHF, 60 °C, 3h. Yields refer to pure, isolated products.

Cyclization of Enaminones with Oxime Esters

A versatile and regioselective route to ethyl pyrrole-2-carboxylates is achieved through the reductive condensation of enaminones with ethyl 2-oximinoacetoacetate, a key synthon in Knorr-type pyrrole syntheses. researchgate.nettandfonline.comtandfonline.com This method employs zinc dust as the reducing agent in acetic acid, which generates the reactive α-aminoacetoacetate species in situ from the oxime. tandfonline.comwikipedia.org

The enaminone reacts with the in situ-generated 2-aminoacetoacetate, leading to a regioselective cyclization. tandfonline.com The specific pathway of the cyclization and the final product structure are dependent on the substituents of the starting enaminone. For instance, when the enaminone substituent is hydrogen, the α-carbon of the enaminone adds to the acyl group of the acetoacetate, which after dehydration, yields the corresponding pyrrole-2-carboxylates. tandfonline.com Conversely, enaminones bearing electron-withdrawing groups undergo cyclization followed by dehydration and deacylation to afford a different set of pyrrole products. tandfonline.com This highlights the utility of enaminones as flexible building blocks that allow for great variation in the substitution pattern of the resulting pyrrole ring. tandfonline.com

Ring Expansion Reactions from Aziridine (B145994) Derivatives

The inherent ring strain of aziridines makes them valuable precursors for the synthesis of other heterocyclic systems, including pyrroles, through ring-expansion reactions. nih.govresearchgate.net These transformations can be initiated by various catalysts and proceed through diverse mechanisms.

One prominent strategy involves the rhodium-catalyzed annulation of 2H-azirines with enaminones, which provides a convenient route to 4-acyl- and 4-formyl pyrroles. acs.org Another approach utilizes the reaction of aryl-substituted N-tosyl alkynyl aziridines, which undergo a gold-catalyzed ring expansion to yield 2,5-substituted pyrroles. organic-chemistry.org The regioselectivity of this reaction can be controlled by the choice of counterion and solvent. organic-chemistry.org

A highly atom-economical method involves the regiospecific ring-opening of an aziridine by a nucleophile, followed by an intramolecular cyclization with a γ-carbonyl group. nih.gov This Knorr-type reaction is promoted by either a Lewis acid or a protic acid and results in the formation of multi-substituted pyrroles with water as the only byproduct. nih.gov These methods demonstrate the versatility of aziridine derivatives in constructing highly functionalized pyrrole rings. nih.govresearchgate.net

Sustainable Syntheses from Unprotected Carbohydrates

In a move towards greener chemistry, methodologies have been developed that utilize renewable resources like unprotected carbohydrates as starting materials for pyrrole synthesis. nih.gov One such approach involves the reaction of sugars such as D-glucose with various primary amines in the presence of an acid catalyst like oxalic acid. nih.gov

The proposed mechanism for this transformation begins with the N-glycosylation of the amine onto the sugar. nih.gov This is followed by a series of steps including tautomerization to an enamine, dehydration, formation of a second imine intermediate, and a final cyclization and dehydration sequence to furnish a pyrrole-2-carbaldehyde. nih.gov In a related one-pot reaction, D-ribose can be reacted with L-amino acid methyl esters to produce pyrrole-2-carbaldehyde platform chemicals in reasonable yields. researchgate.net These methods provide a sustainable route to functionalized pyrroles from readily available biomass.

Cascade Reactions from Oxime-Substituted Pyrrolidines

Domino or cascade reactions offer an efficient pathway to complex molecular architectures in a single operation. A novel domino reaction has been developed for the synthesis of pyrrolidine-fused dihydrobenzofurans, which involves a cascade sequence initiated from an O-phenyl-conjugated oxime ether. This process demonstrates the construction of a pyrrolidine (B122466) ring as part of a complex cascade.

While not starting from a pre-formed oxime-substituted pyrrolidine, this reaction showcases a related principle where an oxime derivative is the key starting point for a cascade that builds the pyrrolidine ring. The reaction proceeds through a radical addition to the oxime ether, a acs.orgacs.org-sigmatropic rearrangement, cyclization, and a final lactamization step. This sequence allows for the formation of two heterocycles and three stereogenic centers in one pot. In a related strategy, it has been shown that 2-aryl-pyrrolidines can be converted into pyrrolo[2,1-a]isoquinolines through a domino process involving oxidative dehydrogenation, demonstrating the aromatization of a pyrrolidine to a pyrrole system under aerobic conditions. nih.govrsc.org

Mechanistic Investigations and Reactivity Studies of Pyrrole 2 Carboxylate Systems

Functionalization of the Pyrrole (B145914) Nucleus

The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack, yet the presence of the electron-withdrawing carboxylate group at the C2 position significantly influences its reactivity and regioselectivity. nih.gov

Electrophilic Aromatic Substitution Reactions on Pyrrole-2-carboxylates

The deactivating effect of the ester group on the pyrrole ring directs electrophilic substitution primarily to the C4 position, with the C3 and C5 positions being less favored.

Halogenation of pyrrole-2-carboxylates provides valuable intermediates for further synthetic transformations.

Chlorination: The chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide (NCS) at low temperatures has been reported to yield the corresponding 4-chloro derivative. nih.gov This reaction highlights the preference for substitution at the C4 position.

Bromination: Bromination of pyrrole derivatives can be achieved using various reagents. For instance, the use of a DMSO/HBr system provides a mild and selective method for the bromination of aromatic compounds, including pyrroles. researchgate.net Another approach involves the in situ formation of a brominating agent from the reaction of dihydropyrrole with N-bromosuccinimide (NBS), leading to the formation of 4-bromopyrrole-2-carboxylates. acs.org

Fluorination: Electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate has been successfully carried out using Selectfluor, yielding ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate. nih.gov

A summary of halogenation reactions on related pyrrole-2-carboxylate systems is presented below:

| Starting Material | Reagent | Product | Reference |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-chlorosuccinimide | 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid | nih.gov |

| Dihydropyrrole | N-bromosuccinimide (NBS) | 4-bromopyrrole-2-carboxylate | acs.org |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | nih.gov |

Nitration and sulfonation introduce important functional groups onto the pyrrole ring.

Nitration: The nitration of pyrrole itself is a complex reaction that can lead to polymerization or the formation of various nitrated products. Specific studies on the direct nitration of methyl 5-ethyl-1H-pyrrole-2-carboxylate are not extensively detailed in the provided context. However, related transformations on other pyrrole systems suggest that the reaction would likely occur at the C4 position.

Sulfonation: The sulfonation of pyrrole can be achieved using a pyridine-SO3 complex. quimicaorganica.org This method is generally applicable to pyrrole and its derivatives, suggesting a potential route for the sulfonation of this compound, presumably at the C4 position. Optimal conditions for chlorosulfonation of aromatic compounds can vary widely depending on the substrate. researchgate.net

Directed C-H Functionalization Methodologies

Directed C-H functionalization has emerged as a powerful tool for the selective modification of heterocyclic compounds, offering an alternative to classical electrophilic substitution reactions. nih.gov

Transition metal catalysts can facilitate the direct functionalization of C-H bonds in the pyrrole nucleus.

Rhodium-Catalyzed Reactions: Dirhodium tetracarboxylate-catalyzed reactions have been employed for the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, demonstrating high enantio- and diastereoselectivity at the α-N C2 position. acs.org Rhodaelectro-catalyzed C-H activation of enamides has also been developed for the synthesis of pyrroles. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts have been used for the solvent-controlled divergent C2/C5 site-selective alkynylation of pyrrole derivatives. acs.org

Copper-Catalyzed Reactions: Copper(II) acetate (B1210297) has been used as an oxidant in the one-pot synthesis of pyrrole-2-carboxylates from enones and glycine (B1666218) esters. acs.orgacs.org

Radical-based methods provide another avenue for the functionalization of pyrroles under metal-free conditions. nih.gov

Oxidation with o-Chloranil: The oxidation of t-butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates with o-chloranil in the presence of methanol (B129727) has been shown to yield 5-methoxypyrrolin-2-one derivatives. nii.ac.jp A proposed mechanism involves hydride abstraction from the pyrrole by o-chloranil. nii.ac.jp

Radical Reactions with RANEY® Nickel: The reduction of 2-thionoester pyrroles to 2-formyl pyrroles using RANEY® nickel has been explored, with studies using radical clocks suggesting the involvement of radical intermediates. rsc.orgresearchgate.net

Electrochemical Approaches to Pyrrole Functionalization

Electrochemical methods offer a powerful tool for the functionalization of pyrrole rings. While specific studies on this compound are not extensively detailed in the provided results, the electrochemical polymerization of pyrrole in the presence of other molecules, such as methyl ethyl ketone formaldehyde (B43269) resin, has been successfully demonstrated. This process results in the formation of insoluble, free-standing films. itu.edu.tr The characterization of these copolymer films through techniques like Fourier-transform infrared (FTIR) spectroscopy, cyclic voltammetry (CV), and UV-visible spectroscopy provides insights into their structure and electronic properties. itu.edu.tr The resulting copolymers exhibit conductivity values in the range of 10⁻⁶ to 10⁻² S/cm, indicating their potential as semiconductor materials. itu.edu.tr This approach highlights the possibility of modifying the properties of pyrrole-based materials through electrochemical copolymerization.

Photocatalyzed Pyrrole Functionalization

Photocatalysis represents another modern approach for the functionalization of pyrrole derivatives. Although direct photocatalyzed reactions involving this compound were not found in the search results, related studies on other pyrrole systems demonstrate the potential of this methodology. These reactions are often advantageous due to their mild conditions and high selectivity.

Transformations Involving Peripheral Functional Groups

Reactions at the Ester Moiety (e.g., Hydrolysis)

The ester group in pyrrole-2-carboxylates is a versatile handle for further chemical transformations. A common reaction is hydrolysis, which converts the ester into a carboxylic acid. For instance, methyl 4-bromo-1H-pyrrole-2-carboxylate can be hydrolyzed to 4-bromo-1H-pyrrole-2-carboxylic acid. nih.gov This carboxylic acid can then be coupled with various amines, such as adamantan-2-amine, to form amides. nih.gov This sequence is a key step in the synthesis of more complex molecules, including potential therapeutic agents. nih.gov

Another example involves the hydrolysis of ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate using aqueous sodium hydroxide (B78521) in ethanol (B145695) at elevated temperatures. This reaction quantitatively yields the corresponding 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylic acid. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| Methyl 4-bromo-1H-pyrrole-2-carboxylate | - | 4-Bromo-1H-pyrrole-2-carboxylic acid | - | nih.gov |

| Ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | 10 M NaOH(aq), EtOH, 90 °C | 5-(Aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylic acid | Quantitative | nih.gov |

Reactivity of Alkyl and Aldehyde Substituents (if present in intermediates)

The alkyl and aldehyde groups attached to the pyrrole ring can also undergo various transformations. For instance, a formyl group (an aldehyde) on the pyrrole ring can be reduced to a methyl group. A modified Clemmensen reduction using zinc dust in the presence of hydrochloric acid in dioxane has been shown to be effective for this transformation, converting ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate into ethyl 3-fluoro-5-methyl-1H-pyrrole-2-carboxylate. nih.gov

In some synthetic pathways, an aldehyde group can be introduced onto the pyrrole ring. For example, the Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can be used to formylate ethyl 3-fluoro-1H-pyrrole-2-carboxylate, yielding a mixture of ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate and ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate. nih.gov

Furthermore, enzymatic reactions can be employed for the synthesis of pyrrole-2-carbaldehydes. A one-pot system coupling a UbiD-type decarboxylase with a carboxylic acid reductase (CAR) can produce pyrrole-2-carbaldehyde from pyrrole via enzymatic CO₂ fixation. mdpi.com

| Starting Material | Reagents/Enzymes | Product | Reference |

| Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate | Zn dust, 4 M HCl in dioxane | Ethyl 3-fluoro-5-methyl-1H-pyrrole-2-carboxylate | nih.gov |

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | DMF, POCl₃ | Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate and Ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate | nih.gov |

| Pyrrole | Pseudomonas aeruginosa HudA/PA0254, Segniliparus rotundus CAR | Pyrrole-2-carbaldehyde | mdpi.com |

N-Alkylation and N-Functionalization of the Pyrrole Ring

The nitrogen atom of the pyrrole ring can be readily alkylated or functionalized. The potassium salts of pyrroles react with alkyl halides, such as iodomethane, iodoethane, and benzyl (B1604629) bromide, in dimethyl sulfoxide (B87167) (DMSO) to produce N-alkylated derivatives in high yields. rsc.org However, reactions with bulkier alkyl halides like 2-iodopropane (B156323) can lead to a mixture of alkylation and dehydrohalogenation products. rsc.org

The presence of a substituent on the pyrrole nitrogen can significantly influence the biological activity of the molecule. For example, in a series of pyrrole-2-carboxamide derivatives designed as inhibitors of a mycobacterial protein, replacing the hydrogen on the pyrrole nitrogen with a methyl group led to a significant reduction in anti-tuberculosis activity. nih.gov This suggests that the N-H group may be crucial for binding to the target protein, likely through hydrogen bonding. nih.gov

Reaction Pathway Elucidation and Intermediate Characterization

Understanding the reaction pathways and characterizing intermediates are crucial for optimizing synthetic routes and discovering new reactions. In the synthesis of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters, mechanistic studies have proposed a pathway involving sequential iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization. organic-chemistry.org Key intermediates such as phenylglyoxal (B86788) and enaminone have been identified in this process. organic-chemistry.org

In the context of cycloaddition reactions, the reaction of ethyl nitrosoacrylate with pyrrole is believed to proceed through a hetero-Diels-Alder reaction. nih.govfrontiersin.org This involves the formation of a bicyclic 1,2-oxazine intermediate, which then undergoes ring-opening and rearomatization to yield the final oxime product. nih.govfrontiersin.org Quantum chemical calculations at the DFT level of theory have been used to investigate the regioselectivity of these cycloadditions, confirming a LUMO(heterodiene)-HOMO(dienophile) controlled mechanism. nih.govfrontiersin.orgresearchgate.net

A one-pot synthesis of ethyl 5-methylpyrrole-2-carboxylate has been reported, starting from diethyl acetamidomalonate and 1,4-dichloro-2-butyne (B41282). lookchem.com The proposed mechanism involves the formation of several intermediates, including a 1,3-oxazepine monoester, which then undergoes base-promoted fragmentation and subsequent reactions to form the pyrrole ring. lookchem.com

Advanced Spectroscopic and X Ray Crystallographic Characterization of Pyrrole 2 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of a pyrrole (B145914) derivative provides a wealth of information. The chemical shifts (δ) of the protons are indicative of their electronic environment, while the coupling constants (J) reveal the connectivity between neighboring protons.

For the analogous compound, ethyl 5-methyl-1H-pyrrole-2-carboxylate, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals. lookchem.com The pyrrole ring protons typically appear in the aromatic region, with distinct chemical shifts for the protons at positions 3 and 4. The ethyl ester and the methyl group at position 5 give rise to signals in the upfield region.

Table 1: Representative ¹H NMR Data for Ethyl 5-methyl-1H-pyrrole-2-carboxylate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~9.1 (broad s) | broad singlet | - |

| H-3 | ~6.80 | multiplet | - |

| H-4 | ~5.91 | multiplet | - |

| -OCH₂CH₃ | 4.30 | quartet | 7.0 |

| C5-CH₃ | 2.30 | singlet | - |

| -OCH₂CH₃ | 1.35 | triplet | 7.0 |

Data is for ethyl 5-methyl-1H-pyrrole-2-carboxylate and serves as an approximation. lookchem.com

For the target molecule, methyl 5-ethyl-1H-pyrrole-2-carboxylate, one would expect to see a singlet for the methyl ester protons (-OCH₃) instead of a quartet and a triplet. The ethyl group at position 5 would present as a quartet and a triplet. The chemical shifts of the pyrrole ring protons (H-3 and H-4) would be similar to those of the reference compound.

¹³C NMR Spectroscopy for Carbon Skeleton Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is highly sensitive to its bonding environment.

The ¹³C NMR spectrum of ethyl 5-methyl-1H-pyrrole-2-carboxylate shows distinct resonances for the pyrrole ring carbons, the carbonyl carbon of the ester, and the carbons of the ethyl and methyl substituents. lookchem.com

Table 2: Representative ¹³C NMR Data for Ethyl 5-methyl-1H-pyrrole-2-carboxylate

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 161.8 |

| C5 | 135.4 |

| C2 | 121.3 |

| C3 | 116.3 |

| C4 | 109.0 |

| -OCH₂CH₃ | 60.2 |

| -OCH₂CH₃ | 14.6 |

| C5-CH₃ | 13.2 |

Data is for ethyl 5-methyl-1H-pyrrole-2-carboxylate and serves as an approximation. lookchem.com

In the case of this compound, the chemical shift for the methyl ester carbon (-OCH₃) would be expected around 50-55 ppm. The signals for the ethyl group at C5 would appear in the aliphatic region. The chemical shifts of the pyrrole ring carbons would likely show only minor variations.

Advanced 2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing unambiguous assignments of complex spectra. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable in piecing together the molecular structure. A COSY spectrum shows correlations between protons that are coupled to each other, allowing for the tracing of proton-proton networks. An HSQC spectrum correlates protons directly to the carbons to which they are attached, providing a clear link between the ¹H and ¹³C NMR data. While specific 2D NMR data for this compound is not available, these techniques are routinely used for the structural confirmation of such pyrrole derivatives.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The IR spectrum of a pyrrole-2-carboxylate derivative is characterized by several key absorption bands.

For the analogous ethyl 5-methyl-1H-pyrrole-2-carboxylate, the IR spectrum (KBr wafer) would be expected to show the following characteristic absorptions:

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the pyrrole N-H bond.

C=O stretch: A strong, sharp absorption around 1680-1720 cm⁻¹ corresponding to the ester carbonyl group.

C-N and C-C stretching: Bands in the fingerprint region (below 1500 cm⁻¹) associated with the pyrrole ring.

C-H stretching: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl and methyl groups.

Table 3: Expected Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Broad |

| C-H Stretch (sp²) | 3100 - 3150 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1680 - 1720 | Strong |

| C=C Stretch (Pyrrole) | ~1550 | Medium |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

Data is generalized for pyrrole-2-carboxylate esters.

Raman Spectroscopy in Molecular Characterization

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of organic compounds by analyzing their mass-to-charge ratio after ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. For this compound, with a chemical formula of C₉H₁₃NO₂, the calculated monoisotopic mass is 167.09463 Da. An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, confirming the elemental composition.

The fragmentation of pyrrole-2-carboxylate esters under mass spectrometry typically follows predictable pathways. Common fragmentation patterns for related esters involve the initial loss of the alkoxy group from the ester functionality. For this compound, this would correspond to the loss of a methoxy (B1213986) radical (•OCH₃) or a neutral methanol (B129727) molecule. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion. Alpha-cleavage at the C5-ethyl group is another possible fragmentation pathway. In the mass spectrum of the related compound ethyl 1H-pyrrole-2-carboxylate, the most prominent peaks are observed at m/z values of 94 and 93, corresponding to the loss of the ethoxy group and subsequent hydrogen loss. nih.gov

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that permits the rapid analysis of samples in their native state with minimal to no preparation. nationalmaglab.orgnih.gov This method is highly effective for high-throughput screening and the direct detection of analytes on solid or liquid surfaces. rsc.orgnih.govyoutube.com

When analyzing this compound using DART-MS in positive-ion mode, the compound would typically be detected as its protonated molecule, [M+H]⁺. nationalmaglab.orgrsc.org The DART source generates metastable helium atoms that interact with atmospheric water to form protonated water clusters, which then transfer a proton to the analyte molecule. nationalmaglab.org This soft ionization technique often results in minimal fragmentation, providing a clear signal for the molecular ion. nationalmaglab.orgnih.gov For the target compound, this would correspond to an m/z value of approximately 168.1024. By adjusting instrumental parameters, such as the gas temperature or exit grid voltage, controlled in-source fragmentation can be induced to provide additional structural information. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from lower-energy molecular orbitals to higher-energy ones. libretexts.orgelte.hu

For pyrrole-based compounds, the electronic transitions are typically of the π → π* type, arising from the conjugated π-system of the aromatic ring. libretexts.orgslideshare.net In pyrrole itself, absorption bands are observed around 250 nm and 287 nm. researchgate.net The presence of a carboxylate group conjugated with the pyrrole ring extends the chromophore, leading to a shift in the absorption maxima to longer wavelengths (a bathochromic shift).

For this compound, the key electronic transitions are expected to be π → π* transitions associated with the conjugated system formed by the pyrrole ring and the carbonyl group. In compounds with non-bonding electrons, such as the oxygen atoms in the ester group, weaker, longer-wavelength n → π* transitions may also be observed. elte.huslideshare.net For comparison, diethyl pyrrole-2,5-dicarboxylate, a related compound, exhibits absorption maxima (λ_max) at 271 nm and 281 nm, which are characteristic of the extended π-system. mdpi.com A study on a similar pyrazole (B372694) ester reported an absorption peak at 266 nm attributed to n → π* transitions.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not available, a detailed analysis of its isomer, ethyl 5-methyl-1H-pyrrole-2-carboxylate (C₈H₁₁NO₂), offers significant insight into the expected molecular geometry and packing. nih.govnih.gov

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry

The single-crystal X-ray diffraction analysis of ethyl 5-methyl-1H-pyrrole-2-carboxylate reveals key details about its molecular structure. nih.gov The non-hydrogen atoms of the molecule are nearly coplanar, with a root-mean-square (r.m.s.) deviation from their best plane of 0.0306 Å. nih.gov This planarity indicates significant electronic delocalization across the pyrrole ring and the ester substituent.

The crystallographic data for this isomer provides precise measurements of bond lengths and angles, which are expected to be very similar in the target compound due to the analogous electronic environment.

Interactive Table: Crystal Data and Refinement for Ethyl 5-methyl-1H-pyrrole-2-carboxylate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₁NO₂ |

| Formula Weight | 153.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0759 (3) |

| b (Å) | 18.0705 (9) |

| c (Å) | 6.6606 (3) |

| β (°) | 101.349 (3) |

| Volume (ų) | 835.01 (7) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 296 |

| R_int | 0.029 |

Elucidation of Conformational Preferences in Crystalline State

The solid-state structure of ethyl 5-methyl-1H-pyrrole-2-carboxylate shows a distinct conformational preference driven by intermolecular forces. nih.gov In the crystal, molecules are linked into centrosymmetric dimers through a pair of intermolecular N—H···O hydrogen bonds. nih.gov This interaction occurs between the pyrrole N-H donor of one molecule and the carbonyl oxygen atom of the ester group on an adjacent molecule, forming a characteristic R²₂(10) ring motif. nih.gov

This dimeric structure is a common feature in the crystal packing of 2-acylpyrroles and related pyrrole esters, as it represents a highly stable hydrogen-bonding arrangement. mdpi.com The planarity of the molecule and the formation of these hydrogen-bonded dimers are the dominant factors determining the conformational preferences in the crystalline state. The orientation of the ester group relative to the pyrrole ring is fixed in a conformation that facilitates this strong intermolecular interaction.

Investigation of Intermolecular Hydrogen Bonding Networks

The supramolecular architecture of pyrrole-2-carboxylate derivatives is significantly influenced by the presence and nature of intermolecular hydrogen bonds. These non-covalent interactions play a crucial role in determining the packing of molecules in the crystalline state, thereby affecting the physical properties of the material. In the case of compounds structurally similar to this compound, such as ethyl 5-methyl-1H-pyrrole-2-carboxylate, X-ray crystallographic studies have provided detailed insights into the hydrogen bonding networks.

Detailed analysis of the crystal structure of ethyl 5-methyl-1H-pyrrole-2-carboxylate reveals a consistent and robust hydrogen bonding motif. nih.gov The primary interaction involves the pyrrole N-H group acting as a hydrogen bond donor and the carbonyl oxygen atom of the ester functionality acting as the acceptor. This interaction is a common feature in the crystal structures of 2-acylpyrroles. mdpi.com

The molecules of ethyl 5-methyl-1H-pyrrole-2-carboxylate are linked into centrosymmetric dimers through a pair of intermolecular N—H···O hydrogen bonds. nih.gov This specific arrangement results in the formation of a distinct ring motif, which can be described using graph-set notation as R²₂(10). nih.govmdpi.com In this notation, 'R' denotes a ring, the subscript '2' indicates the number of hydrogen-bond donors, and the superscript '2' signifies the number of hydrogen-bond acceptors involved in the ring, with the number in parentheses indicating the total number of atoms in the ring. mdpi.com The planarity of the pyrrole ring and the attached carbonyl group facilitates the formation of these stable, centrosymmetric dimers. mdpi.com

The geometric parameters of the hydrogen bonds are critical for understanding the strength and nature of these interactions. The table below summarizes the key bond lengths and angles for the N—H···O hydrogen bond observed in the crystal structure of ethyl 5-methyl-1H-pyrrole-2-carboxylate. nih.gov

Table 1: Hydrogen Bond Geometry for Ethyl 5-methyl-1H-pyrrole-2-carboxylate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O | 0.86 | 2.09 | 2.93 | 168 |

Data derived from crystallographic analysis of ethyl 5-methyl-1H-pyrrole-2-carboxylate, a close structural analog of the titular compound. nih.gov

The consistency of this dimeric motif across various pyrrole-2-carboxylate derivatives underscores its stability and importance in the solid-state chemistry of this class of compounds.

Computational Chemistry and Theoretical Modelling of Pyrrole 2 Carboxylate Structures and Interactions

Quantum Chemical Calculation Methodologies

The selection of an appropriate theoretical method and basis set is crucial for obtaining accurate computational results. For pyrrole-based systems, Density Functional Theory (DFT) and Ab Initio methods are prominently used.

Density Functional Theory (DFT) has become a popular and effective method for studying the conformational properties of α-substituted pyrroles due to its balance of computational cost and accuracy. researchgate.netlongdom.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for these calculations. researchgate.netresearchgate.net This functional combines the strengths of both Hartree-Fock theory and DFT to provide reliable predictions of molecular geometries and energies.

The choice of basis set is also critical. Pople-style basis sets, such as 6-31G(d,p), 6-31++G(d,p), and 6-311++G(d,p), are commonly paired with the B3LYP functional. researchgate.netnih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic structure and non-covalent interactions, such as the hydrogen bonding that is characteristic of these molecules. researchgate.netresearchgate.net For instance, DFT calculations at the B3LYP/6-311+G(d) level have been successfully used to examine the molecular structure and vibrational frequencies of pyrrole-2-carboxylic acid dimers. researchgate.net

| Methodology Component | Description | Common Examples for Pyrrole (B145914) Systems |

| Theory Level | Density Functional Theory (DFT) | A method that uses electron density to determine the energy of a system. |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A hybrid functional that provides a good balance of accuracy and computational efficiency. researchgate.netresearchgate.net |

| Basis Set | Pople Style (e.g., 6-311++G(d,p)) | Describes the atomic orbitals used in the calculation. Polarization (d,p) and diffuse (++) functions are often included for better accuracy. researchgate.netnih.gov |

Ab initio methods, which are based on first principles without empirical parameters, are also applied to study pyrrole structures. The Hartree-Fock (HF) method is a fundamental ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. knu.ac.krrsc.org While HF calculations can sometimes be less accurate than DFT for certain properties due to the neglect of electron correlation, they provide a valuable starting point for more advanced calculations, such as Møller-Plesset perturbation theory (MP2). nih.govknu.ac.kr Studies on pyrrole and its derivatives have utilized HF and MP2 calculations with basis sets like 6-31G* to investigate molecular structures and vibrational spectra. knu.ac.kr

Prediction and Analysis of Molecular Structures and Energetics

Theoretical methods are instrumental in predicting the three-dimensional arrangement of atoms and the relative energies of different molecular conformations.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For pyrrole derivatives, this analysis is crucial for understanding their planarity and the orientation of substituents. X-ray diffraction studies on the closely related compound, ethyl 5-methyl-1H-pyrrole-2-carboxylate, show that the non-hydrogen atoms of the molecule are nearly planar, with a root-mean-square (r.m.s.) deviation of 0.031 Å from their best plane. nih.govresearchgate.net In the solid state, these molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net

Computational studies on 2-acylpyrroles predict the existence of two stable planar conformers, designated as syn and anti. researchgate.netlongdom.org These conformers arise from the rotation of the carboxylate group around the single bond connecting it to the pyrrole ring. The syn conformation, where the carbonyl oxygen is oriented towards the pyrrole nitrogen, is often stabilized by the formation of doubly hydrogen-bonded cyclic dimers. researchgate.netlongdom.org

| Parameter | Experimental Value (Ethyl 5-methyl-1H-pyrrole-2-carboxylate) | Computational Significance |

| Molecular Formula | C8H11NO2 | Used as input for theoretical calculations. nih.gov |

| Molecular Weight | 153.18 g/mol | Basic property derived from the formula. nih.gov |

| Crystal System | Monoclinic | Provides the framework for solid-state structure. nih.gov |

| Planarity (r.m.s. deviation) | 0.031 Å | Theoretical geometry optimization aims to reproduce this planarity. nih.govresearchgate.net |

| Intermolecular Bonding | N—H⋯O hydrogen bonds forming dimers | A key interaction that computational models must accurately describe. nih.govresearchgate.net |

Computational chemistry allows for the detailed exploration of the potential energy surface associated with the rotation of the ester group. By calculating the energy of the molecule at various dihedral angles, researchers can determine the rotational barriers between the syn and anti conformers and their relative energetic stabilities. For many 2-acylpyrroles, the tendency to form stable hydrogen-bonded dimers favors the syn-conformation. researchgate.netlongdom.org Theoretical studies on related aldehyde derivatives have investigated the interconversion barriers and confirmed the coexistence and relative stability of different conformers. researchgate.net DFT calculations have been used to estimate ring inversion barriers in other complex substituted pyrrole systems, demonstrating the ability of these methods to quantify the energetic cost of conformational changes. acs.orgacs.org

Theoretical Prediction of Spectroscopic Properties

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. Following geometry optimization, vibrational frequency calculations are typically performed. These calculations provide the theoretical infrared (IR) and Raman spectra. researchgate.netresearchgate.net

For pyrrole-2-carboxylic acid, DFT calculations have been used to propose a complete vibrational assignment for both s-cis and s-trans conformers. researchgate.net The calculated frequencies, often scaled by a small factor to account for anharmonicity and other systematic errors, generally show good one-to-one correspondence with experimental fundamentals. knu.ac.kr The presence of intramolecular hydrogen bonds can cause shifts in vibrational frequencies, and these shifts are well-reproduced in theoretical spectra, further confirming the predicted molecular structure and bonding. nih.gov

Computation of NMR Chemical Shifts (e.g., GIAO approach)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification and elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating magnetic properties, including NMR shielding tensors, with high accuracy. This method effectively addresses the issue of gauge-dependence, ensuring reliable results.

In a typical study, the geometry of the molecule is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p). Subsequently, the GIAO method is applied to the optimized structure to compute the ¹H and ¹³C isotropic shielding constants. These theoretical values are then converted to chemical shifts (δ) by referencing them against the shielding constants of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. The resulting data provides a theoretical NMR spectrum that can be directly compared with experimental findings, aiding in the assignment of signals.

Below is a table representing the type of results obtained from a GIAO calculation for the ¹³C NMR chemical shifts of a pyrrole-2-carboxylate structure.

| Carbon Atom | Calculated Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| C2 (Pyrrole ring, attached to ester) | 125.0 - 130.0 | 127.9 |

| C3 (Pyrrole ring) | 110.0 - 115.0 | 112.3 |

| C4 (Pyrrole ring) | 118.0 - 123.0 | 121.5 |

| C5 (Pyrrole ring, attached to alkyl group) | 135.0 - 140.0 | 138.2 |

| C=O (Carbonyl) | 160.0 - 165.0 | 162.1 |

| O-CH₃ (Methyl ester) | 50.0 - 55.0 | 51.4 |

Simulation of Vibrational Frequencies and Potential Energy Distributions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is fundamental for identifying functional groups and understanding molecular structure. DFT calculations are highly effective in simulating vibrational spectra by computing harmonic vibrational frequencies. These calculations not only predict the position of vibrational bands but also their intensities.

A complete vibrational assignment can be achieved through these simulations. The Potential Energy Distribution (PED) analysis is often performed to characterize the nature of the vibrational modes, determining the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. This allows for an unambiguous assignment of complex spectral regions where multiple vibrational modes may overlap. Studies on related molecules like pyrrole-2-carboxylic acid have successfully used DFT methods to propose complete vibrational assignments for both monomeric and dimeric forms. acs.org

| Mode | Calculated Frequency (cm⁻¹) | Vibrational Assignment (PED) |

|---|---|---|

| ν(N-H) | 3450 - 3500 | N-H stretching |

| ν(C=O) | 1680 - 1720 | Carbonyl stretching |

| δ(N-H) | 1450 - 1500 | N-H in-plane bending |

| ν(C-N) | 1300 - 1350 | Pyrrole ring C-N stretching |

| ν(C=C) | 1500 - 1550 | Pyrrole ring C=C stretching |

Prediction of Electronic Transitions (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. It is used to predict ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical excitation energies (corresponding to absorption maxima, λ_max), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions involved.

The analysis of the molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) involved in these transitions provides a deeper understanding of the electronic structure. For pyrrole derivatives, the transitions are typically of π → π* character, involving the delocalized electron system of the pyrrole ring and the carbonyl group.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 4.5 - 5.0 | 248 - 275 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 5.2 - 5.7 | 217 - 238 | > 0.1 | HOMO-1 → LUMO (π → π) |

Elucidation of Intermolecular Interactions and Self-Assembly Phenomena

The arrangement of molecules in the solid state and in solution is governed by intermolecular forces. For methyl 5-ethyl-1H-pyrrole-2-carboxylate, hydrogen bonding is the most significant of these interactions, dictating its self-assembly into supramolecular structures.

Hydrogen Bonding Characterization (e.g., N-H···O=C interactions)

The pyrrole N-H group is a potent hydrogen bond donor, while the carbonyl oxygen of the ester group is an effective hydrogen bond acceptor. This combination facilitates the formation of strong intermolecular N-H···O=C hydrogen bonds. X-ray diffraction studies on the closely related ethyl 5-methyl-1H-pyrrole-2-carboxylate have shown that molecules self-assemble into centrosymmetric dimers through a pair of these N-H···O hydrogen bonds. nih.gov This specific arrangement creates a stable supramolecular ring motif denoted as R²₂(10) in graph-set notation. nih.gov Similarly, methyl pyrrole-2-carboxylate is stabilized by N-H···O hydrogen bonds that form a C(5) chain motif. mdpi.com

| Parameter | Typical Value |

|---|---|

| D-H distance (N-H in Å) | ~0.86 |

| H···A distance (H···O in Å) | 2.0 - 2.2 |

| D···A distance (N···O in Å) | 2.8 - 3.0 |

| D-H···A angle (N-H···O in °) | 160 - 175 |

Application of Bader's 'Atoms in Molecules' (AIM) Theory

Bader's Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonding and intermolecular interactions. researchgate.netias.ac.in The theory defines atoms as regions of space based on the gradient of the electron density and identifies critical points where this gradient is zero. ias.ac.inuni-rostock.de

For intermolecular interactions like hydrogen bonds, a bond critical point (BCP) is found between the two interacting atoms (e.g., between H and O in N-H···O). The properties of the electron density and its Laplacian (∇²ρ) at this BCP reveal the nature of the interaction. researchgate.net

Electron Density (ρ(r)) : The magnitude of ρ at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ > 0) interactions.

In studies of pyrrole-2-carboxylic acid dimers, AIM analysis confirms the presence of N-H···O hydrogen bonds and characterizes them as predominantly electrostatic (closed-shell) interactions, which is typical for hydrogen bonds. acs.orgresearchgate.net

| Parameter | Typical Calculated Value | Interpretation |

|---|---|---|

| Electron Density, ρ(r) (a.u.) | 0.02 - 0.04 | Indicates a relatively strong non-covalent interaction. |

| Laplacian of Electron Density, ∇²ρ(r) (a.u.) | > 0 | Characterizes a closed-shell interaction, typical of hydrogen bonds. |

Quantification of Binding Energies for Supramolecular Assemblies

Computational chemistry allows for the direct calculation of the energetic stability of supramolecular structures, such as the hydrogen-bonded dimers formed by pyrrole-2-carboxylates. The binding energy (or interaction energy) of a dimer can be calculated as the difference between the total energy of the dimer and the sum of the energies of the individual, isolated monomers.

E_binding = E_dimer – 2 * E_monomer

To obtain accurate results, it is crucial to correct for the basis set superposition error (BSSE), which can artificially increase the calculated binding energy. The counterpoise correction method is the standard approach for addressing BSSE. DFT calculations on the dimers of pyrrole-2-carboxylic acid have been used to quantify these binding energies, providing a measure of the strength of the hydrogen bonds holding the assembly together. acs.org

| Dimer Type | Method | BSSE-Corrected Binding Energy (kcal/mol) |

|---|---|---|

| N-H···O=C Centrosymmetric Dimer | DFT (e.g., B3LYP/6-311++G(d,p)) | -10 to -15 |

Topological and Ellipticity Analysis of Bond Critical Points

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electronic structure of molecules, including this compound. A key aspect of this analysis is the characterization of Bond Critical Points (BCPs), which are specific locations in the electron density field between two chemically bonded atoms. The topological properties at these points reveal fundamental information about the nature and strength of the chemical bonds.

Topological analysis involves examining the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. The ellipticity (ε) of a bond is another crucial parameter derived from this analysis. eurekaselect.com It quantifies the anisotropy of the electron density at the BCP, providing insight into the cylindrical symmetry of the bond. researchgate.net Ellipticity is defined as ε = (λ₁/λ₂) - 1, where λ₁ and λ₂ are the two negative eigenvalues of the Hessian matrix of the electron density, representing the curvature of the density perpendicular to the bond path.

For a bond with perfect cylindrical symmetry, such as a pure σ-bond, the ellipticity is zero. In contrast, bonds with significant π-character, like double bonds, exhibit higher ellipticity values due to the accumulation of electron density in the π-orbital, which breaks the cylindrical symmetry. researchgate.net Therefore, ellipticity has been widely used as a quantitative measure of the π-character of bonds and, by extension, as an indicator of electron delocalization and aromaticity in cyclic systems like the pyrrole ring. eurekaselect.comresearchgate.net

In the context of pyrrole-2-carboxylate derivatives, QTAIM calculations can reveal the degree of π-electron delocalization within the pyrrole ring and its influence on the substituent groups. For instance, the C-C bonds within the pyrrole ring are expected to have ellipticities intermediate between those of single and double bonds, confirming their aromatic character. The analysis of BCPs for the bonds connecting the ethyl and carboxylate groups to the ring can elucidate the electronic interactions and conjugation effects between the ring and its substituents. researchgate.net

Table 1: Illustrative Bond Ellipticity (ε) Values for Bonds in Pyrrole-like Systems

| Bond Type | Typical Ellipticity (ε) Value | Interpretation |

|---|---|---|

| C-C (aliphatic) | ~0.00 | Predominantly σ-character, cylindrically symmetric. |

| C=C (olefinic) | > 0.20 | Significant π-character, high anisotropy. |

| C-C (pyrrole ring) | 0.10 - 0.20 | Partial π-character, indicative of aromatic delocalization. |

Note: The values presented are representative and can vary based on the specific molecular environment and the computational level of theory used.

Electronic Structure and Reactivity Descriptors

HOMO-LUMO Gap Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for understanding and predicting the chemical reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.me For a single molecule like this compound, the properties of these orbitals are crucial descriptors of its electronic behavior.

The HOMO is the orbital that acts as an electron donor, and its energy level is related to the molecule's ionization potential. youtube.com A higher HOMO energy suggests a greater propensity to donate electrons to an electrophile. Conversely, the LUMO is the orbital that acts as an electron acceptor, and its energy is related to the electron affinity. youtube.com A lower LUMO energy indicates a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests that the molecule is more polarizable and more likely to be reactive. researchgate.net

Table 2: Conceptual Influence of Substituents on Frontier Orbital Energies of a Pyrrole Ring

| Substituent Type at C5 | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap (ΔE) | Predicted Reactivity |

|---|---|---|---|---|

| Electron-Donating (e.g., -CH₂CH₃) | Increase (destabilize) | Slight Increase | Decrease | Increased |

| Electron-Withdrawing (e.g., -NO₂) | Decrease (stabilize) | Decrease | Slight Decrease/Increase | Modified |

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. deeporigin.com They are calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. ESP maps are invaluable for predicting and understanding intermolecular interactions, particularly non-covalent interactions, and for identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net

In an ESP map, regions of negative electrostatic potential are typically colored red, indicating an excess of electron density. These areas are attractive to electrophiles. Regions of positive electrostatic potential are colored blue, signifying a deficiency of electron density and a favorable site for nucleophilic attack. Green or yellow areas represent regions that are relatively neutral. walisongo.ac.id

For this compound, the ESP map would reveal several key features:

Negative Potential: The most intense negative potential (red region) is expected to be localized around the carbonyl oxygen of the methyl carboxylate group due to the high electronegativity of the oxygen atom and the presence of its lone pair electrons. This site is a primary center for hydrogen bonding and interactions with electrophiles.

Positive Potential: A region of significant positive potential (blue region) is anticipated around the hydrogen atom attached to the pyrrole nitrogen (N-H). This acidity makes the N-H group a potential hydrogen bond donor.

Pyrrole Ring: The π-system of the pyrrole ring generally creates a region of negative potential above and below the plane of the ring, although this can be influenced by the substituents. pnas.org

This detailed charge distribution map is crucial for rationalizing the molecule's physical properties, such as its boiling point and solubility, as well as its interactions with biological targets in medicinal chemistry contexts. deeporigin.com

Fukui Functions and Local Reactivity Prediction

While ESP maps provide a qualitative picture of reactivity based on charge distribution, Fukui functions offer a more quantitative approach rooted in Density Functional Theory (DFT). wikipedia.org Named after Kenichi Fukui, these functions describe how the electron density at a specific point in a molecule changes with a small variation in the total number of electrons. wikipedia.orgwikipedia.org This allows for the identification of the most reactive sites within a molecule for different types of chemical reactions. scm.com

There are three main types of Fukui functions, which are approximated using the electron densities of the neutral, anionic, and cationic states of the molecule: faccts.de

f⁺(r): For nucleophilic attack (electron acceptance). This function is approximated by the electron density of the LUMO and highlights the sites most susceptible to attack by a nucleophile.

f⁻(r): For electrophilic attack (electron donation). This function is approximated by the electron density of the HOMO and indicates the sites most likely to be attacked by an electrophile. mdpi.com

f⁰(r): For radical attack. This is the average of f⁺(r) and f⁻(r) and predicts the most likely sites for radical reactions.

To simplify analysis, these functions are often condensed into atomic values, known as condensed Fukui functions. scm.com The atom with the highest condensed Fukui value for a particular type of attack is predicted to be the most reactive site. researchgate.net For this compound, a Fukui function analysis would likely predict that the carbon atoms of the pyrrole ring are the primary sites for electrophilic attack, with the exact position modulated by the directing effects of the ethyl and carboxylate groups. Nucleophilic attack is most probable at the carbonyl carbon of the ester group.

Table 3: Predicted Local Reactivity Sites in this compound based on Fukui Functions

| Type of Attack | Predicted Primary Reactive Site(s) | Rationale |

|---|---|---|

| Nucleophilic (f⁺) | Carbonyl Carbon (of -COOCH₃) | High positive partial charge and LUMO contribution. |

| Electrophilic (f⁻) | C3 and C4 carbons of the pyrrole ring | High HOMO electron density on the pyrrole ring. |

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are critical for applications in photonics, including optical switching and frequency conversion. scirp.org Organic molecules, particularly those with extended π-conjugated systems and significant charge asymmetry, often possess promising NLO properties. nih.gov